molecular formula C17H22N2O6 B12199762 Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Cat. No.: B12199762
M. Wt: 350.4 g/mol
InChI Key: ZEMDNUBBEHNGPM-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a complex organic compound that features a benzofuran moiety fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in the presence of a suitable leaving group and base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Methyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its combination of a benzofuran moiety with a piperazine ring and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate (CAS Number: 1144429-33-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O5C_{17}H_{20}N_2O_5, with a molecular weight of 350.4 g/mol. The structure features a piperazine ring linked to a benzofuran moiety, which is known for various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine. For instance, derivatives containing piperazine structures have shown significant antibacterial and antifungal activities. In vitro tests indicated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 75 to 150 µg/mL .

Compound NameMIC (µg/mL)Target Organism
Piperazine Derivative A75Bacillus subtilis
Piperazine Derivative B125Staphylococcus aureus
Ethyl 4-(4,5-dimethoxy...)TBDTBD

Anti-Cancer Activity

Piperazine-containing compounds have been investigated for their anti-cancer properties. Research indicates that these compounds may act as inhibitors of key cancer-related enzymes and pathways. For example, studies on similar structures have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

The mechanisms through which Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in metabolic pathways or cell signaling.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing various physiological responses.
  • Cell Cycle Modulation : By affecting CDK activity, these compounds can alter the progression of the cell cycle, leading to apoptosis in malignant cells.

Case Studies

Case Study 1 : A study evaluated the effects of piperazine derivatives on cancer cell lines. The results indicated that specific modifications to the piperazine structure enhanced cytotoxicity against breast cancer cells by promoting apoptosis through mitochondrial pathways .

Case Study 2 : Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings demonstrated that certain structural features significantly increased antimicrobial potency and reduced resistance mechanisms .

Properties

Molecular Formula

C17H22N2O6

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O6/c1-4-24-17(21)19-9-7-18(8-10-19)15-11-5-6-12(22-2)14(23-3)13(11)16(20)25-15/h5-6,15H,4,7-10H2,1-3H3

InChI Key

ZEMDNUBBEHNGPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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